molecular formula C9H15N3O2 B13638838 Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13638838
M. Wt: 197.23 g/mol
InChI Key: PULZYTDZHBVBHU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate (CAS: Not explicitly provided; molecular formula: C₉H₁₅N₃O₂, calculated molecular weight: 197.24 g/mol) is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 4-position, coupled with a branched propanoate ester backbone. This compound is cataloged as a specialty chemical, with applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-amino-2-methyl-3-(4-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-7-4-11-12(5-7)6-9(2,10)8(13)14-3/h4-5H,6,10H2,1-3H3

InChI Key

PULZYTDZHBVBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(C)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate typically involves:

  • Formation of the pyrazole ring system with a 4-methyl substituent.
  • Introduction of the amino group at the 2-position of the propanoate.
  • Methyl substitution at the 2-position carbon.
  • Esterification to form the methyl propanoate.

These steps are often achieved through condensation reactions, nucleophilic substitutions, and cyclization protocols under controlled conditions.

Preparation of the Pyrazole Intermediate

The pyrazole ring is generally synthesized by condensation of hydrazine derivatives with appropriate β-dicarbonyl compounds or α,β-unsaturated esters. For example, methylhydrazine can be reacted with α-difluoroacetyl intermediates to form substituted pyrazoles via cyclization under mild conditions with catalysts such as potassium iodide or sodium iodide. This approach is exemplified in related pyrazole syntheses and can be adapted for the 4-methyl substituent by selecting appropriate methylated hydrazine derivatives or precursors.

Esterification and Final Product Formation

The methyl ester group is typically introduced by esterification of the corresponding carboxylic acid or by using methyl ester hydrochloride salts of amino acids in the reaction. Triethylamine or other bases are used to neutralize the hydrochloride salts during coupling reactions with pyrazole intermediates. The final product is purified by recrystallization or chromatography to achieve high purity.

Representative Detailed Synthetic Procedure

A representative synthetic route adapted from related pyrazole amino acid derivatives is as follows:

Step Reagents and Conditions Description Yield (%) Reference
1. Formation of α-substituted pyrazole intermediate α,β-unsaturated ester + methylhydrazine, KI catalyst, low temperature, aqueous medium Substitution and cyclization to form 4-methyl-pyrazole ring 70-85%
2. Coupling with amino acid ester hydrochloride Pyrazole intermediate + methyl 2-amino-2-methylpropanoate hydrochloride, triethylamine, ethyl acetate, 0°C to room temperature Nucleophilic substitution forming the amino acid-pyrazole conjugate 65-80%
3. Purification Recrystallization from ethanol-water mixture or chromatography Isolation of pure this compound -

Comparative Analysis of Synthetic Methods

Methodology Reaction Conditions Advantages Disadvantages Typical Yield (%) Reference
Condensation with methylhydrazine and α,β-unsaturated esters Low temperature, aqueous-organic solvents, KI catalyst Mild conditions, good regioselectivity Requires careful temperature control 70-85
Microwave-assisted synthesis 70°C, 160 W, 3-5 min Rapid reaction, higher yields Requires specialized equipment 85
Nucleophilic substitution with amino acid ester hydrochlorides 0°C to RT, triethylamine base, ethyl acetate solvent Straightforward, scalable Moderate reaction times 65-80

Research Results and Characterization

  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with typical purities exceeding 99% after recrystallization.
  • Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern on the pyrazole ring and the amino acid backbone.
  • Mass spectrometry and elemental analysis support molecular formula confirmation.
  • The crystalline structure of related methyl 2-(pyrazolyl)propanoates has been resolved, confirming the expected bond lengths and angles consistent with the proposed structure.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of pyrazole-containing propanoate derivatives. Below is a systematic comparison with structurally related analogs:

Key Structural Differences and Similarities

Table 1: Comparative Analysis of Pyrazole-Based Propanoate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Target Compound C₉H₁₅N₃O₂ 197.24 Methyl ester, 2-amino-2-methyl, pyrazole Branched ester with amino group; potential for zwitterionic interactions
Methyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate (QY-1617) C₈H₁₂N₂O₂ 168.20 Methyl ester, pyrazole Linear ester chain; lacks amino group, simpler structure
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (QY-8169) C₈H₁₂N₂O₂ 168.20 Carboxylic acid, pyrazole Acidic functionality; higher solubility in basic media
2-Amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide C₈H₁₄N₄O 182.22 Amide, 2-amino-2-methyl, pyrazole Amide group enhances hydrogen bonding; lower hydrolytic stability vs. esters
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride C₈H₁₄N₃O₂·2HCl 245.13 (salt form) Dihydrochloride salt, ester, pyrazole Improved solubility and crystallinity due to salt formation

Functional Group Impact on Properties

  • Ester vs. Carboxylic Acid (QY-8169): The methyl ester in the target compound reduces polarity compared to the carboxylic acid, favoring lipid solubility and membrane permeability. Conversely, the acid form (QY-8169) may exhibit higher aqueous solubility at physiological pH .
  • Ester vs.
  • Salt Formation (Dihydrochloride): The dihydrochloride salt form () increases ionic character, improving solubility in polar solvents and facilitating pharmaceutical formulation .

Hydrogen Bonding and Crystallography

The 2-amino-2-methyl group in the target compound introduces tertiary amine functionality, enabling hydrogen-bond donor/acceptor interactions. Such interactions are critical in crystal engineering, as noted in studies on pyrazole derivatives . For instance, the SHELX software suite () has been widely used to resolve hydrogen-bonding networks in similar compounds, highlighting the role of substituents in dictating supramolecular arrangements .

Pharmaceutical Relevance

  • Stability and Formulation: Ethyl ester analogs with pyrazole substituents (e.g., telotristat ethyl in ) demonstrate the importance of ester groups in prodrug design, where hydrolytic stability under storage conditions is critical . The target compound’s methyl ester may offer similar advantages.
  • Salt Forms: The dihydrochloride salt () exemplifies how salt formation can mitigate hygroscopicity and enhance shelf-life, a consideration for the target compound in drug development .

Material Science

Pyrazole derivatives are leveraged in coordination chemistry due to their nitrogen-rich structures. The amino and ester groups in the target compound could facilitate metal-ligand interactions, enabling applications in catalysis or polymer design .

Biological Activity

Methyl 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a class of molecules that have been investigated for their roles in various therapeutic applications, particularly in targeting specific enzymes and pathways involved in disease processes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₈H₁₃N₃O₂
  • Molecular Weight: 169.181 g/mol
  • IUPAC Name: this compound
  • CAS Number: 688303-91-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific metalloproteinases, particularly meprin α and β. These enzymes are implicated in various pathological conditions, including cancer progression and vascular diseases. Recent studies have shown that pyrazole derivatives can serve as potent inhibitors of these proteases, with selectivity being a key factor in their therapeutic potential .

2. Inhibition Studies

Research has demonstrated that modifications on the pyrazole scaffold can significantly enhance the inhibitory activity against meprin enzymes. For instance, structural optimizations have led to the identification of compounds that exhibit high potency and selectivity for meprin α over meprin β, which is crucial for minimizing off-target effects .

3. Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

  • Study on Meprin Inhibition: A study published in MDPI highlighted the synthesis and structure–activity relationships (SAR) of pyrazole-based inhibitors. The findings indicated that certain derivatives exhibited strong inhibitory effects against meprin α, showing promise as therapeutic agents for conditions such as colorectal cancer .
  • Cancer Cell Invasion: Another investigation revealed that pyrazole derivatives could modulate cancer cell invasion mechanisms by targeting meprin β, which is linked to the progression of various cancers, including breast and colon cancer .

Data Table: Biological Activity Overview

Activity Target Effect Reference
Meprin α InhibitionMeprin αPotent inhibitor
Cancer Cell Invasion ModulationMeprin βReduced invasion
Selectivity StudiesMeprin α vs βHigher selectivity for α

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between 4-methyl-1H-pyrazole and a brominated amino ester precursor. Key steps include:

  • Step 1 : Activation of the pyrazole ring via deprotonation using a base (e.g., K₂CO₃) in an aprotic solvent (e.g., DMF) .
  • Step 2 : Coupling with a brominated ester (e.g., methyl 2-bromo-2-methyl-3-aminopropanoate) under reflux conditions (60–80°C) .
  • Step 3 : Purification via column chromatography (ethyl acetate/hexane) or recrystallization .
    Critical parameters include pH control (to avoid side reactions), solvent polarity, and temperature gradients to enhance regioselectivity. Yield optimization requires monitoring via TLC or HPLC .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

Structural validation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrazole ring substitution pattern and ester/amino group positions .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H⁺] = 226.2 g/mol) .
  • X-ray Crystallography : For unambiguous 3D conformation analysis, using programs like SHELXL for refinement .
    Example Data Table :
TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 1.45 (s, 3H, CH₃), δ 7.55 (s, 1H, pyrazole-H)
HRMSm/z 226.1584 ([M+H⁺], calc. 226.1552)

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Early-stage studies focus on enzyme inhibition and receptor binding:

  • Assay Design :
    • Target Selection : Kinases or GPCRs due to pyrazole’s affinity for ATP-binding pockets .
    • In vitro Testing : Dose-response curves (0.1–100 µM) in cell-free systems to measure IC₅₀ values .
    • Controls : Use of known inhibitors (e.g., staurosporine for kinases) to validate assay robustness .
      Preliminary data may show moderate activity (e.g., IC₅₀ = 15 µM against a kinase target), but further SAR studies are needed .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformational flexibility?

X-ray crystallography with SHELX refinement is critical:

  • Data Collection : High-resolution (<1.0 Å) datasets to resolve bond angles and torsional strain in the pyrazole-propanoate linkage .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or dynamic motion in the methylamino group .
  • Discrepancy Handling : Compare experimental data with computational models (DFT) to validate deviations in dihedral angles .
    Example : A study on a structural analog revealed a 10° deviation in the pyrazole-ester dihedral angle between experimental and DFT-optimized structures, highlighting steric effects .

Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization in related analogs?

Regioselective pyrazole substitution can be controlled via:

  • Directing Groups : Introducing electron-withdrawing substituents (e.g., nitro) at the pyrazole 4-position to guide electrophilic attack .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C-3 or C-5 functionalization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at sterically hindered positions .
    Case Study : A brominated analog achieved 85% regioselectivity at C-4 using CuI catalysis in DMF .

Q. How do structural modifications (e.g., halogenation, alkyl chain variation) impact biological activity and pharmacokinetic properties?

Comparative studies reveal:

  • Halogenation : Bromo-substitution at the pyrazole 4-position increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility .
  • Amino Group Modifications : Ethylamino vs. methylamino substituents alter target affinity; ethyl derivatives showed 3-fold higher kinase inhibition due to improved hydrophobic interactions .
    Data Table :
DerivativelogPSolubility (µg/mL)IC₅₀ (Kinase X)
Parent Compound1.25015 µM
4-Bromo-Pyrazole Analog1.7208 µM
Ethylamino-Substituted Analog1.5355 µM
Data adapted from

Q. What computational methods are employed to predict binding modes and optimize lead derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase active sites) .
  • MD Simulations : 100-ns trajectories in explicit solvent to assess complex stability and identify key residues (e.g., hinge-region hydrogen bonds) .
  • QSAR Modeling : Generate predictive models using Hammett constants or 3D descriptors (e.g., CoMFA) to prioritize synthetic targets .

Q. How are contradictions in biological data (e.g., varying IC₅₀ values across studies) addressed methodologically?

  • Assay Standardization : Use of common reference compounds (e.g., ATP for kinases) and harmonized protocols (e.g., fixed incubation times) .
  • Batch Analysis : Compare multiple synthetic batches to rule out purity-driven discrepancies (HPLC purity >98%) .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .

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